2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane
Description
Chemical Identity and Properties 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane (CAS: 60207-89-8) is an organobromine compound with the molecular formula C₁₃H₁₅BrCl₂O₂ and a molecular weight of 358.53 g/mol. Structurally, it features a 1,3-dioxolane ring substituted at the 2-position with a bromomethyl group and a 2,4-dichlorophenyl group, and at the 4-position with a propyl group . The compound is a colorless liquid with a distinct odor and serves as a critical intermediate in synthesizing antifungal agents, particularly triazole derivatives .
Synthesis
The compound is typically prepared via a multi-step process:
Acetal Formation: Reaction of 2,4-dichlorobenzaldehyde with glycerol or allyl alcohol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the dioxolane ring.
Bromination: Introduction of the bromomethyl group using brominating agents (e.g., HBr or NBS).
Propyl Substitution: Incorporation of the propyl group via nucleophilic addition or alkylation .
Properties
IUPAC Name |
2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrCl2O2/c11-6-10(14-3-4-15-10)8-2-1-7(12)5-9(8)13/h1-2,5H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCVSVDHVXNGCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)(CBr)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrCl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70208955 | |
| Record name | 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
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Molecular Weight |
311.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60207-30-9 | |
| Record name | 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60207-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060207309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
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| Record name | 2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane | |
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| Record name | 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane | |
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Preparation Methods
General Synthetic Strategy
The preparation of 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane typically involves two main steps:
- Formation of the 1,3-dioxolane ring by reaction of 2,4-dichloroacetophenone with a suitable diol under acidic catalysis, with simultaneous removal of water to drive the equilibrium.
- Bromination of the methyl group attached to the dioxolane ring to introduce the bromomethyl substituent.
Step 1: Formation of 2-(2,4-dichlorophenyl)-2-methyl-1,3-dioxolane
- Reactants: 2,4-dichloroacetophenone and 1,2-pentanediol (or other diols).
- Catalyst: Acidic catalyst such as p-toluenesulfonic acid or mineral acids.
- Solvent: Inert organic solvents like toluene or other suitable solvents.
- Reaction Conditions: The reaction is performed with azeotropic removal of water to shift the equilibrium toward acetal formation.
- Molar Ratio: 1:1 to 1:1.5 (ketone to diol).
- Temperature: Typically ambient to moderate heating.
This step yields 2-(2,4-dichlorophenyl)-2-methyl-1,3-dioxolane intermediates with high purity and yield. Distillation or vacuum rectification can be applied to purify the intermediate before bromination.
Step 2: Bromination to Form 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane
- Reactants: The dioxolane intermediate and bromine.
- Molar Ratio: Bromine is added in a slight excess (1:1 to 1:1.05 molar ratio relative to the intermediate).
- Solvent: Often performed in the absence of solvent to increase reaction efficiency.
- Temperature: Controlled between 15 to 60 °C, preferably 30 to 50 °C.
- Procedure: Bromine is added gradually with stirring. The reaction releases hydrogen bromide gas.
- Hydrogen Bromide Removal: The generated hydrogen bromide is absorbed in water or removed by purging with inert gases (nitrogen, carbon dioxide, or air) and/or heating under reduced pressure.
- Yield and Purity: The bromination step yields the target compound with purity ≥93% and yields over 82.5% based on starting ketone. Yields based on intermediate can reach over 97%.
Industrial Scale Considerations
- The process is optimized for industrial scale by minimizing solvent use, reducing reaction time, and improving ecological parameters.
- The bromination reaction is designed to be carried out without solvent to simplify downstream processing.
- Removal of hydrogen bromide by absorption and purging ensures safety and environmental compliance.
- The final product can be used directly without further purification for subsequent synthesis steps, such as fungicide production.
Detailed Research Findings and Data Tables
Representative Experimental Data
| Step | Reactants & Conditions | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 2,4-Dichloroacetophenone + 1,2-pentanediol, acid catalyst, toluene, azeotropic water removal | Ambient to reflux | Variable (hours) | 85.5 (based on ketone) | ~95.6 (after distillation) | Vacuum rectification used for purification |
| 2 | Dioxolane intermediate + Br2 (1:1.05 mol), no solvent, stirring | 15–60 (opt. 30–50) | 35–40 min bromine addition + 1 h HBr removal | 97.3 (based on intermediate) | 95.4 | HBr absorbed in water, purged with nitrogen |
Reaction Scheme Summary
$$ \text{2,4-Dichloroacetophenone} + \text{1,2-pentanediol} \xrightarrow[\text{acid catalyst}]{\text{toluene, azeotrope}} \text{2-(2,4-dichlorophenyl)-2-methyl-1,3-dioxolane} + H_2O $$
$$ \text{2-(2,4-dichlorophenyl)-2-methyl-1,3-dioxolane} + Br_2 \rightarrow \text{2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane} + HBr $$
Summary Table of Preparation Method Features
| Feature | Description |
|---|---|
| Starting Material | 2,4-Dichloroacetophenone |
| Diol Used | 1,2-Pentanediol (or similar diols) |
| Catalyst | Acidic catalyst (e.g., p-toluenesulfonic acid) |
| Solvent | Toluene or inert organic solvents for acetal formation; bromination often solvent-free |
| Reaction Type | Acetalization followed by bromination |
| Temperature Range | 15–60 °C for bromination; moderate heating for acetal formation |
| Bromine Addition | Gradual addition with stirring |
| Byproduct Removal | Hydrogen bromide absorbed in water and purged with inert gas or removed by heating |
| Purity of Final Product | ≥93% |
| Yield | >82.5% based on starting ketone; >97% based on intermediate |
| Industrial Suitability | Optimized for scale-up with ecological and technological advantages |
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present and the reagents used.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative.
Scientific Research Applications
Medicinal Chemistry
The compound is recognized for its potential as an intermediate in the synthesis of various antifungal agents, including:
- Ketoconazole
- Itraconazole
- Terconazole
These agents are widely used to treat fungal infections by inhibiting ergosterol synthesis in fungal cell membranes .
Research indicates that derivatives of this compound exhibit significant biological activities, particularly:
- Antifungal Activity : Effective against strains like Candida albicans and Aspergillus niger. In vitro studies have shown comparable efficacy to established antifungal agents .
- Antimicrobial Properties : Similar compounds have demonstrated antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
Industrial Applications
In industry, 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane is utilized in:
- The production of agrochemicals.
- As an intermediate for synthesizing more complex organic molecules.
This versatility makes it valuable for developing new chemical entities with tailored properties for specific applications.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antifungal Efficacy | Demonstrated significant antifungal activity against Candida albicans with MIC values comparable to ketoconazole. |
| Study B | Antimicrobial Properties | Exhibited antibacterial activity against Staphylococcus aureus, suggesting potential for development into new antimicrobial agents. |
| Study C | Synthesis Optimization | Improved yields in industrial production through continuous flow reactor technology for the synthesis of dioxolanes. |
Mechanism of Action
The mechanism of action for compounds like 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane typically involves interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on biological molecules, thereby altering their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural analogs and their differences:
Biological Activity
2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane (CAS Number: 68751-57-5) is a compound known for its potential biological activities, particularly as an intermediate in the synthesis of various antifungal agents such as Ketoconazole and Itraconazole. This article explores its biological activity, focusing on its antibacterial and antifungal properties based on diverse research findings.
- Molecular Formula : C11H11BrCl2O3
- Molecular Weight : 342.01 g/mol
- Appearance : Clear colorless to light yellow oil
- Solubility : Slightly soluble in chloroform and methanol
- Storage Conditions : Refrigerated
Biological Activity Overview
The biological activity of 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane has been investigated in various studies, revealing its efficacy against several microbial strains.
Antifungal Activity
Research indicates that this compound exhibits significant antifungal activity against Candida albicans. In a screening of related 1,3-dioxolane derivatives, it was found that most compounds displayed excellent antifungal properties, particularly against this yeast species. The minimum inhibitory concentrations (MIC) for effective compounds ranged from 625 to 1250 µg/mL against various fungal strains .
Antibacterial Activity
The antibacterial efficacy of the compound was assessed against several Gram-positive and Gram-negative bacteria. Notably:
- Effective against Staphylococcus aureus and Staphylococcus epidermidis.
- Some derivatives showed perfect antibacterial activity against Pseudomonas aeruginosa.
- No significant activity was observed against Escherichia coli, Klebsiella pneumoniae, or Proteus mirabilis.
Table 1: Summary of Biological Activities
| Microorganism | Activity | MIC (µg/mL) |
|---|---|---|
| Candida albicans | Antifungal | 625 - 1250 |
| Staphylococcus aureus | Antibacterial | 625 - 1250 |
| Staphylococcus epidermidis | Antibacterial | Varies |
| Pseudomonas aeruginosa | Antibacterial | Varies |
| Escherichia coli | No activity | - |
| Klebsiella pneumoniae | No activity | - |
Case Studies and Research Findings
-
Synthesis and Screening of Derivatives :
A study synthesized various derivatives of 1,3-dioxolanes and evaluated their biological activities. The results highlighted that structural modifications significantly influenced the antibacterial and antifungal properties. Compounds with specific functional groups exhibited enhanced activity against targeted microorganisms . -
Structure-Activity Relationship (SAR) :
The SAR analysis indicated that the presence of halogen substituents on the phenyl ring positively correlated with increased biological activity. Compounds with bulky electron-rich groups were more effective as rTRPV4 modulators compared to those with smaller electronegative substituents . -
Comparative Studies :
Comparative studies between enantiomeric and racemic forms of similar compounds revealed that enantiomerically pure forms often exhibited superior biological activity. This finding emphasizes the importance of stereochemistry in drug design and efficacy .
Q & A
Q. What are the recommended synthetic routes for 2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane, and how can intermediates be characterized?
Methodological Answer: The compound can be synthesized via bromomethylation of a 1,3-dioxolane precursor. A plausible route involves reacting 2-(2,4-dichlorophenyl)-1,3-dioxolane with a brominating agent (e.g., NBS or HBr in the presence of a peroxide initiator). Key intermediates should be purified using column chromatography (silica gel, hexane/ethyl acetate gradient) and characterized via:
Q. How should researchers optimize purification protocols to isolate high-purity 2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane?
Methodological Answer: Due to its moderate polarity (logP ~3.5 estimated from structural analogs), use a mixed solvent system for recrystallization (e.g., dichloromethane/hexane). Monitor purity via:
- HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm.
- Elemental analysis : Verify Br and Cl content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the bromomethyl group in nucleophilic substitution reactions?
Methodological Answer: Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to:
- Map electrostatic potential surfaces, identifying electrophilic regions at the bromomethyl carbon.
- Calculate activation energies for SN2 reactions with nucleophiles (e.g., amines, thiols). Validate predictions experimentally using kinetic studies (NMR monitoring) .
Q. What experimental strategies resolve contradictions between theoretical and observed stability of 2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane under thermal stress?
Methodological Answer:
- Thermogravimetric analysis (TGA) : Measure decomposition onset temperature (e.g., ~150–200°C based on analogs in ).
- GC-MS : Identify degradation products (e.g., 2,4-dichlorobenzaldehyde via C-Br bond cleavage).
- Theoretical reconciliation : Compare experimental activation energies with Arrhenius parameters derived from computational models .
Q. How can the environmental fate of this compound be evaluated in aquatic ecosystems?
Methodological Answer: Design a tiered assessment:
Hydrolysis studies : Incubate in buffered solutions (pH 4–9) at 25°C; monitor degradation via LC-MS.
Bioaccumulation potential : Estimate logKow (e.g., using EPI Suite) and validate experimentally via octanol-water partitioning.
Ecotoxicity assays : Use Daphnia magna or algae to assess acute toxicity (EC50) .
Q. What methodologies elucidate stereochemical effects in derivatives of 2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane?
Methodological Answer:
Q. How should researchers design a study to investigate the compound’s interaction with cytochrome P450 enzymes?
Methodological Answer:
- In vitro assays : Incubate with human liver microsomes; quantify metabolites via UPLC-QTOF-MS.
- Docking simulations : Model binding poses in CYP3A4/2D6 active sites (AutoDock Vina).
- Mechanistic analysis : Correlate metabolite profiles with computed reactivity indices .
Q. What analytical approaches validate the absence of genotoxic impurities in synthesized batches?
Methodological Answer:
- Ames test : Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100.
- LC-HRMS : Detect trace impurities (e.g., 2,4-dichlorophenol) at ≤0.1% threshold.
- ICH M7 compliance : Use QSAR tools (e.g., Derek Nexus) to predict impurity toxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
